3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine
Description
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is a bicyclo[1.1.1]pentane (BCP) derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 3-position and an amine group at the 1-position. BCP scaffolds are widely used in medicinal chemistry as bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to their unique three-dimensional structure and metabolic stability .
Properties
IUPAC Name |
3-methylsulfonylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESHZAIPPOEDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[1.1.1]pentane with methylsulfonyl chloride in the presence of a base, followed by amination to introduce the amine group . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bicyclo[1.1.1]pentane scaffold provides structural rigidity, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine include:
Physicochemical and Pharmacological Properties
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group (-SO₂CH₃) is a strong EWG, increasing polarity and acidity of the amine group compared to fluorine (-F) or alkyl substituents. This may enhance solubility but reduce membrane permeability.
- Lipophilicity : 3-(1,1-Difluoroethyl)-BCP-1-amine exhibits higher logP values than fluorinated or methoxy analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Fluorinated and sulfonyl-substituted BCPs show resistance to oxidative metabolism, critical for prolonged drug half-lives .
Biological Activity
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine features a bicyclic structure that contributes to its stability and reactivity. The presence of a methylsulfonyl group enhances its solubility and potential interactions with biological molecules.
Table 1: Structural Features of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 175.25 g/mol |
| Bicyclic Framework | Bicyclo[1.1.1]pentane structure |
| Functional Groups | Methylsulfonyl, amine |
Mechanisms of Biological Activity
The biological activity of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.
Enzyme Interactions: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
Receptor Binding: The compound has shown potential in binding to neurotransmitter receptors, which could influence neurological functions and offer insights into treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine, highlighting its pharmacological potential.
Case Study 1: Anti-Cancer Activity
A study conducted by researchers at a prominent pharmaceutical institute investigated the anti-cancer properties of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine in vitro and in vivo models. The findings indicated:
- Inhibition of Tumor Growth: The compound demonstrated a significant reduction in tumor size in animal models when administered at specific dosages.
- Mechanism of Action: It was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anti-cancer agent.
Table 2: Summary of Anti-Cancer Study Results
| Parameter | Result |
|---|---|
| Dosage | 50 mg/kg body weight |
| Tumor Size Reduction | 40% reduction after 4 weeks |
| Apoptosis Induction | Increased caspase-3 activity |
Case Study 2: Neurological Effects
Another study focused on the neurological effects of the compound, particularly its interaction with serotonin receptors:
- Behavioral Changes: Mice treated with the compound exhibited reduced anxiety-like behavior in standard tests.
- Neurotransmitter Modulation: Analysis revealed increased serotonin levels in the brain, suggesting a mechanism for its anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
